Pyrrole-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of pyrrole-3-carboxylic acid derivatives has been achieved through various methodologies. A notable method is the one-step continuous flow synthesis from tert-butyl acetoacetates, amines, and 2-bromoketones, utilizing HBr generated in the Hantzsch reaction for in situ hydrolysis of t-butyl esters, yielding the acids in a single microreactor process (Herath & Cosford, 2010). Another approach involves the use of Pyrrole-2-carboxylic acid as a ligand in Cu-catalyzed reactions of primary anilines with aryl halides, showcasing its versatility in synthesis reactions (Altman, Anderson, & Buchwald, 2008).
Molecular Structure Analysis
The crystal and molecular structure of derivatives like 3-(Pyrrole-2′-carboxamido)propanoic acid has been determined, revealing the presence of pyrrole rings and propionic acid subchains linked by amido bonds, with the molecules packing in highly coplanar, centrosymmetric, hydrogen-bonded pairs (Zeng Xiang, 2005).
Chemical Reactions and Properties
Pyrrole-3-carboxylic acid and its derivatives undergo a variety of chemical reactions. For example, decarboxylation of pyrrole-2-carboxylic acid is subject to acid catalysis, leading to the formation of pyrrole and protonated carbonic acid, highlighting its reactive decarboxylation pathways (Mundle & Kluger, 2009).
Physical Properties Analysis
The physical properties of pyrrole-3-carboxylic acid derivatives can vary significantly depending on their structural modifications. However, detailed analysis of these properties requires specific studies that focus on individual derivatives' melting points, solubilities, and crystalline structures.
Chemical Properties Analysis
Pyrrole-3-carboxylic acid exhibits typical carboxylic acid chemical properties, such as the ability to form esters, amides, and various other derivatives. Its chemical reactivity also includes participation in condensation reactions, as seen in the synthesis of carboxylic esters from various carboxylic acids and alcohols using pyridine-3-carboxylic anhydride (3-PCA) (Mukaiyama & Funasaka, 2007).
Scientific Research Applications
Polymer Synthesis and Biomedical Applications :
- Pyrrole-3-carboxylic acid is used in the synthesis of polymers like poly(pyrrole-3-carboxylic acid) for biomedical applications. For instance, its modification on electrodes enhances dopamine detection, indicating potential in developing sensitive biosensors (Özcan et al., 2017).
- It has also been utilized in creating functionalized nanoneedles for cancer treatment, combining photodynamic and photothermal therapy, showing promise in targeted drug delivery and treatment strategies (Liu et al., 2018).
Chemical Synthesis and Catalysis :
- In chemical synthesis, pyrrole-3-carboxylic acid derivatives have been produced through various reactions, including one-step continuous flow synthesis from tert-butyl acetoacetates, amines, and 2-bromoketones, demonstrating its versatility in organic synthesis (Herath & Cosford, 2010).
- It is also used in the context of catalysis, as seen in the Fe(II)-catalyzed isomerization of vinylisoxazoles into pyrroles, which is important in the synthesis of various organic compounds (Galenko et al., 2017).
Material Science and Electrochemistry :
- Pyrrole-3-carboxylic acid is instrumental in material science, especially in the preparation of electrochemically active surfaces. These surfaces have potential applications in advanced biomaterials, as they can be modified for specific interactions with biological molecules (De Giglio et al., 2004).
Analytical Chemistry :
- It serves a role in analytical chemistry, particularly in the development of sensors for neurotransmitters like serotonin, which could have implications for neuroscientific research and clinical diagnostics (Özcan & İlkbaş, 2015).
Safety And Hazards
Future Directions
Pyrrole-3-carboxylic Acid has potential applications in various fields. For instance, it can be used in the preparation of a poly (pyrrole-3-carboxylic acid) modified pencil graphite electrode and its usage in the determination of serotonin (SER) in blood serum and urine samples . Furthermore, it can be used in the synthesis of cholecystokinin antagonists, benzopyran antihypertensives, and azepinediones . Future research may explore these and other potential applications of Pyrrole-3-carboxylic Acid.
properties
IUPAC Name |
1H-pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-5(8)4-1-2-6-3-4/h1-3,6H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYOPBSXEIZLRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
121536-25-2 | |
Record name | Poly(pyrrole-3-carboxylic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121536-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90900989 | |
Record name | NoName_35 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90900989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrole-3-carboxylic acid | |
CAS RN |
931-03-3 | |
Record name | Pyrrole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=931-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-pyrrole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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